6-Chloro-1H-indazole-4-carbaldehyde
Overview
Description
6-Chloro-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of a chloro substituent at the 6th position and a formyl group at the 4th position makes this compound particularly interesting for synthetic chemists and researchers.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds, which include 6-chloro-1h-indazole-4-carbaldehyde, have a wide variety of medicinal applications and can act as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Indazole derivatives are known to have a wide range of effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization under acidic conditions to yield the indazole core. The formyl group can then be introduced via Vilsmeier-Haack formylation using DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-indazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-1H-indazole-4-carboxylic acid.
Reduction: 6-Chloro-1H-indazole-4-methanol.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1H-indazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-1H-indazole-4-carbaldehyde
- 6-Fluoro-1H-indazole-4-carbaldehyde
- 6-Methyl-1H-indazole-4-carbaldehyde
Comparison
6-Chloro-1H-indazole-4-carbaldehyde is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to its bromo and fluoro analogs, the chloro compound may exhibit different binding affinities and selectivities. The methyl analog, on the other hand, lacks the halogen’s electron-withdrawing effects, leading to different chemical and biological properties.
Properties
IUPAC Name |
6-chloro-1H-indazole-4-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-5(4-12)7-3-10-11-8(7)2-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIGJAXFNBIZHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C=O)C=NN2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278930 | |
Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-78-9 | |
Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-4-carboxaldehyde, 6-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101278930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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